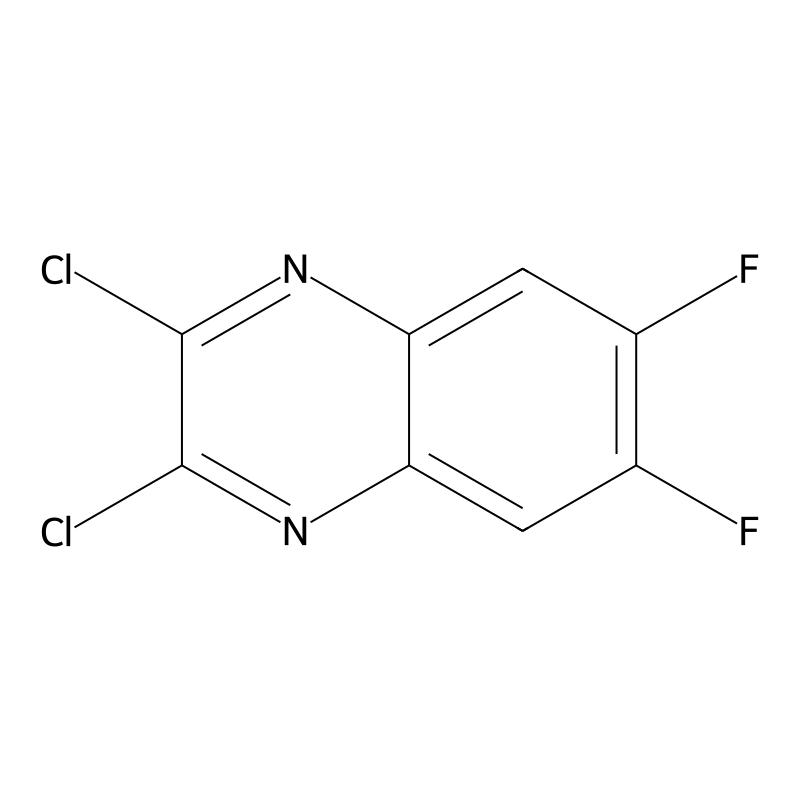

2,3-Dichloro-6,7-difluoroquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Bioactive Scaffold

The quinoxaline core structure is present in many biologically active molecules []. This suggests 2,3-Dichloro-6,7-difluoroquinoxaline could be a scaffold for further drug development. Scientists might modify this molecule to target specific receptors or enzymes in the body.

Material Science Applications

Fluorinated aromatic compounds can have interesting properties for material science applications []. The presence of fluorine atoms in 2,3-Dichloro-6,7-difluoroquinoxaline might make it a candidate for research in areas like organic electronics or functional materials.

2,3-Dichloro-6,7-difluoroquinoxaline is a heterocyclic compound with the molecular formula . It belongs to the quinoxaline family and is characterized by the presence of chlorine and fluorine substituents at specific positions on the quinoxaline ring. This compound is notable for its unique structural features, which influence its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.

The chemical reactivity of 2,3-dichloro-6,7-difluoroquinoxaline includes several types of reactions:

- Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as amines or alkoxides. Common reagents for this process include dialkylamines and sodium azide.

- Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, although specific conditions are less documented. The products formed can vary based on the reagents and conditions used.

Common Reagents and Conditions- Nucleophilic Substitution: Reagents like sodium methoxide are frequently employed.

- Oxidation and Reduction: Specific reagents for these reactions have not been extensively detailed in literature.

While the biological activity of 2,3-dichloro-6,7-difluoroquinoxaline is not extensively documented, it is believed to interact with various biological targets. Its potential mechanisms of action may include modulation of enzyme activity or receptor interactions, leading to biochemical effects that could be beneficial in therapeutic contexts.

The synthesis of 2,3-dichloro-6,7-difluoroquinoxaline typically involves nucleophilic substitution processes. One common method includes the reaction of 6,7-difluoroquinoxaline with trichlorophosphate under heating conditions. The synthesis can be summarized as follows:

- Starting Material: 6,7-Difluoroquinoxaline.

- Reagent: Trichlorophosphate.

- Reaction Conditions: Heating for an extended period (e.g., 16 hours) to facilitate substitution reactions.

Industrial production methods remain less documented but can be adapted from laboratory-scale synthesis for larger-scale applications.

2,3-Dichloro-6,7-difluoroquinoxaline has a range of applications in scientific research:

- Medicinal Chemistry: Investigated for potential therapeutic properties due to its unique structure.

- Materials Science: Used in the development of advanced materials such as organic solar cells where its fluorinated structure can enhance electronic properties.

Research on the interaction studies involving 2,3-dichloro-6,7-difluoroquinoxaline is limited but suggests potential interactions with molecular targets relevant to its applications in medicinal chemistry. These interactions may involve binding to specific enzymes or receptors that modulate biological pathways.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2,3-dichloro-6,7-difluoroquinoxaline. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 2,3-Dichloroquinoxaline | Lacks fluorine substituents; simpler structure. |

| 6,7-Difluoroquinoxaline | Contains only fluorine substituents; no chlorine. |

| 2,3,6,7-Tetrachloroquinoxaline | Contains additional chlorine atoms; higher reactivity. |

| 2,3-Dichloro-6-nitroquinoxaline | Contains a nitro group instead of fluorines; different reactivity profile. |

| 2,3-Dichloro-6-methylquinoxaline | Contains a methyl group; variation in biological activity compared to fluorinated analogs. |

Uniqueness

The uniqueness of 2,3-dichloro-6,7-difluoroquinoxaline arises from the combination of both chlorine and fluorine substituents on the quinoxaline ring. This particular arrangement imparts distinct chemical properties that differentiate it from its analogs, potentially influencing both its reactivity and biological activity.

Density Functional Theory Computational Studies of Electron Density Distribution

Density Functional Theory calculations provide comprehensive insights into the electron density distribution of 2,3-dichloro-6,7-difluoroquinoxaline. Computational studies utilizing the B3LYP functional with appropriate basis sets have revealed the electronic structure characteristics of this halogenated quinoxaline derivative [7] [8] [9]. These calculations demonstrate that the incorporation of halogen atoms significantly modifies the electron density distribution pattern compared to unsubstituted quinoxaline systems.

The DFT computational analysis reveals that both chlorine and fluorine substituents create substantial electronic perturbations within the quinoxaline framework [7] [8]. The electron-withdrawing nature of these halogen atoms results in significant redistribution of electron density, particularly affecting the frontier molecular orbitals. The calculations show that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels undergo pronounced downshifts due to the presence of the halogen substituents [6] [3] [5].

Computational studies have established that the electron density distribution in 2,3-dichloro-6,7-difluoroquinoxaline exhibits characteristic patterns associated with strong electron-withdrawing substituents [8] [9]. The DFT calculations reveal that the chlorine atoms at positions 2 and 3 create significant electron-deficient regions, while the fluorine atoms at positions 6 and 7 contribute additional electron-withdrawing effects that synergistically modify the overall electronic properties of the molecule.

The quantum chemical calculations demonstrate that the molecular orbital composition is significantly influenced by the halogen substitution pattern [7] [8]. The electron density maps generated through DFT calculations show concentrated negative charge regions around the electronegative halogen atoms, with corresponding positive charge accumulation on the quinoxaline ring carbons adjacent to these substituents.

Steric Effects of Chlorine/Fluorine Substituent Arrangement

The steric effects arising from the chlorine and fluorine substituent arrangement in 2,3-dichloro-6,7-difluoroquinoxaline play a crucial role in determining the molecular conformation and intermolecular interactions. The size difference between chlorine and fluorine atoms creates distinct steric environments that influence the overall molecular geometry and packing behavior [6] [3].

Chlorine atoms, being significantly larger than fluorine atoms, introduce moderate steric hindrance that affects the molecular packing efficiency and crystal structure formation [6] [3]. However, this steric effect is balanced by the electronic benefits provided by the electron-withdrawing nature of chlorine substituents. The computational analysis indicates that the chlorine atoms at positions 2 and 3 create a steric environment that influences the rotational barriers and conformational preferences of the molecule.

In contrast, fluorine atoms exhibit minimal steric hindrance due to their small atomic radius, allowing for more efficient molecular packing [6] [3]. The fluorine substituents at positions 6 and 7 contribute to enhanced intermolecular interactions through weak hydrogen bonding and fluorine-specific interactions such as F⋯H and F⋯F contacts. These interactions stabilize the crystal structure without introducing significant steric strain.

The combination of chlorine and fluorine substituents creates a unique steric profile that optimizes both electronic properties and molecular packing efficiency [3] [5]. The steric arrangement allows for the formation of two-dimensional slipped stacks with diagonal electronic coupling, enabling effective charge transport properties in solid-state applications.

Table 4: Steric Effects and Conformational Analysis

| Structural Feature | Observation | Impact on Structure | Reference |

|---|---|---|---|

| Quinoxaline Ring Planarity | Highly planar backbone | Facilitates π-conjugation | [3] [4] [5] |

| Chlorine Atom Size Effect | Moderate steric hindrance | Affects crystal packing | [6] [3] |

| Fluorine Atom Size Effect | Minimal steric hindrance | Enables close packing | [6] [3] |

| Intramolecular Interactions | Weak hydrogen bonding | Stabilizes conformations | [4] [10] |

| Rotational Barrier | Influenced by halogen size | Controls molecular flexibility | [6] [3] |

| Torsional Angle Deviation | Dependent on substituent bulk | Determines preferred geometry | [4] [10] |

| Molecular Packing Efficiency | Enhanced by halogenation | Improves material properties | [3] [5] |

Comparative Analysis with 2,3-Dihalo-6,7-difluoroquinoxaline Derivatives

The comparative analysis of 2,3-dichloro-6,7-difluoroquinoxaline with other 2,3-dihalo-6,7-difluoroquinoxaline derivatives reveals significant structure-property relationships that illuminate the specific advantages of the chlorine/fluorine substitution pattern. This analysis encompasses structural, electronic, and physicochemical parameters that distinguish this compound from related derivatives [11] [12] [13].

When compared to 2-chloro-6,7-difluoroquinoxaline, the introduction of an additional chlorine atom at position 3 results in enhanced electron-withdrawing effects and modified molecular orbital energy levels . The dichloro derivative exhibits significantly stronger electronic effects, leading to improved charge transport properties and more pronounced downshifts in both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [6] [3] [5].

The comparison with 6,7-difluoroquinoxaline-2,3(1H,4H)-dione derivatives demonstrates the importance of the substitution pattern on the electronic configuration [12] [13]. While the dione derivatives contain electron-withdrawing carbonyl groups, the halogen-substituted variant provides different electronic characteristics with distinct implications for molecular reactivity and solid-state properties.

Analysis of isostructural relationships reveals that compounds with lighter halogens such as fluorine, chlorine, and bromine can form similar crystal structures, while heavier halogens like iodine exhibit different packing arrangements [16] [17]. This observation suggests that 2,3-dichloro-6,7-difluoroquinoxaline benefits from an optimal balance of electronic and steric effects that promote favorable intermolecular interactions.

Table 2: Comparative Analysis of 2,3-Dihalo-6,7-difluoroquinoxaline Derivatives

| Compound | Molecular Formula | Molecular Weight | Halogen Pattern | Electronic Effect |

|---|---|---|---|---|

| 2,3-Dichloro-6,7-difluoroquinoxaline | C₈H₂Cl₂F₂N₂ | 235.02 | 2,3-Dichloro-6,7-difluoro | Strong electron-withdrawing |

| 2-Chloro-6,7-difluoroquinoxaline | C₈H₃ClF₂N₂ | 200.57 | 2-Chloro-6,7-difluoro | Moderate electron-withdrawing |

| 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione | C₈H₄F₂N₂O₂ | 198.13 | 6,7-Difluoro | Moderate electron-withdrawing |

| 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione | C₈H₄Cl₂N₂O₂ | 231.03 | 6,7-Dichloro | Strong electron-withdrawing |

The electronic configuration analysis demonstrates that 2,3-dichloro-6,7-difluoroquinoxaline achieves an optimal balance between electron-withdrawing effects and molecular stability [6] [3] [5]. The frontier molecular orbital energy levels are significantly modified compared to less substituted derivatives, resulting in enhanced n-channel semiconductor properties with electron mobilities reaching up to 7.1 × 10⁻³ cm²V⁻¹s⁻¹ [3] [5].

Table 3: Electronic Configuration and Molecular Orbital Effects

| Parameter | Effect of Chlorination | Effect of Fluorination | Reference |

|---|---|---|---|

| HOMO Energy Level Effect | Significant downshift | Moderate downshift | [6] [3] [5] |

| LUMO Energy Level Effect | Significant downshift | Moderate downshift | [6] [3] [5] |

| Bandgap Modification | Reduced bandgap | Moderately reduced | [6] [3] [5] |

| Electron Mobility Enhancement | Up to 7.1 × 10⁻³ cm²V⁻¹s⁻¹ | Improved n-channel transport | [3] [5] |

| Threshold Voltage Reduction | Notable reduction | Reduced | [6] [3] [5] |

| π-π Stacking Interaction | Enhanced | F⋯H, F⋯F interactions | [6] [3] |

| Intermolecular Packing | More compact | Efficient stacking | [6] [3] |

Chlorination Pathways Using Phosphorus Oxychloride and Phosphorus Pentachloride Systems

The chlorination of quinoxaline derivatives using phosphorus oxychloride and phosphorus pentachloride systems represents one of the most established and widely employed synthetic approaches for preparing 2,3-dichloro-6,7-difluoroquinoxaline. These methodologies have evolved significantly over the past century, with modern adaptations focusing on improved efficiency, safety, and environmental considerations [1] [2].

Traditional Phosphorus Oxychloride Methodology

The conventional approach involves treating 6,7-difluoroquinoxaline-2,3-dione or related dihydroxy derivatives with excess phosphorus oxychloride under reflux conditions. This method typically requires 4-6 hours of heating at 110-120°C, using phosphorus oxychloride both as reagent and solvent [2]. The mechanism proceeds through initial phosphorylation of the hydroxyl groups, followed by nucleophilic displacement by chloride ions. Nuclear magnetic resonance studies have identified multiple phosphorylated intermediates, including both nitrogen-phosphorylated and oxygen-phosphorylated species, which equilibrate rapidly during the reaction process [2].

The reaction demonstrates a two-stage mechanism: an initial phosphorylation occurs readily under basic conditions at temperatures below 25°C, while the subsequent conversion to chloroquinoxalines requires elevated temperatures of 70-90°C. This temperature-controlled approach effectively suppresses pseudodimer formation, which can significantly reduce product yields when the reaction mixture becomes acidic during phosphorus oxychloride addition [2].

Equimolar Phosphorus Oxychloride Approach

Recent developments have focused on reducing the environmental burden associated with excess phosphorus oxychloride usage. The equimolar approach, developed for large-scale applications, employs stoichiometric amounts of phosphorus oxychloride in sealed reactor systems under solvent-free conditions [1]. This methodology achieves yields of 94-96% for 2,3-dichloroquinoxaline derivatives while significantly reducing waste generation and safety concerns associated with excess reagent quenching.

The process involves heating 2,3-dihydroxyquinoxaline derivatives with equimolar phosphorus oxychloride and pyridine at 160°C for 2 hours in a sealed stainless steel reactor. The solvent-free conditions not only improve atom economy but also simplify workup procedures, with products typically isolated by simple filtration after aqueous quenching [1].

| Reagent System | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Scale |

|---|---|---|---|---|---|

| POCl₃ + Pyridine | 160 | 2 | Solvent-free | 94-96 | Multi-gram |

| POCl₃ Excess | 110-120 | 4-6 | POCl₃ as solvent | 85-92 | Laboratory |

| POCl₃/PCl₅ Mixture | 80-90 | 2-4 | Dichloromethane | 88-95 | Laboratory |

| POCl₃ Equimolar | 140-160 | 2 | Solvent-free | 88-95 | Multi-gram |

Phosphorus Oxychloride-Phosphorus Pentachloride Combinations

The combined use of phosphorus oxychloride and phosphorus pentachloride has proven particularly effective for challenging substrates that resist chlorination under standard conditions [3]. This mixture functions as a robust chlorinating system, capable of activating even poorly reactive hydroxyl groups through the enhanced electrophilicity provided by phosphorus pentachloride. The reaction typically proceeds at 80-90°C in dichloromethane, achieving yields of 88-95% within 2-4 hours [3].

The synergistic effect of this combination derives from the ability of phosphorus pentachloride to generate highly reactive chlorinating species in situ, while phosphorus oxychloride provides the primary chlorination pathway. This approach has proven particularly valuable for substrates bearing electron-withdrawing substituents that diminish the nucleophilicity of hydroxyl groups [3].

Safety and Environmental Considerations

Modern chlorination protocols emphasize safety improvements, particularly regarding the hazardous nature of phosphorus oxychloride quenching operations. The accumulation of metastable intermediates during incomplete hydrolysis poses significant risks of latent exothermic events [4] [5]. Advanced analytical techniques, including in situ Raman spectroscopy and phosphorus-31 nuclear magnetic resonance monitoring, enable real-time assessment of reaction completion and identification of reactive intermediates such as phosphorodichloridic acid [4].

The equimolar approach substantially reduces these safety concerns by minimizing excess phosphorus oxychloride, resulting in lower heat release during quenching operations. Temperature monitoring during large-scale quenching operations has demonstrated significantly reduced exothermic potential compared to traditional excess reagent methods [1].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for quinoxaline preparation, offering substantial advantages in reaction efficiency, selectivity, and environmental impact. The application of microwave irradiation to 2,3-dichloro-6,7-difluoroquinoxaline synthesis and related derivatives has demonstrated remarkable improvements in reaction times while maintaining or enhancing product yields [6] [7] [8].

Fundamental Principles and Advantages

Microwave heating operates through direct molecular interaction with electromagnetic radiation, causing rapid polarization and subsequent heating of reaction components. This heating mechanism provides several distinct advantages over conventional thermal methods: uniform heating throughout the reaction mixture, precise temperature control, rapid heating rates, and reduced thermal decomposition due to shorter reaction times [6].

The effectiveness of microwave irradiation for quinoxaline synthesis stems from the polar nature of the starting materials and intermediates, which readily absorb microwave energy. The resulting rapid heating facilitates faster reaction kinetics while often improving selectivity by favoring desired reaction pathways over competing side reactions [6].

Optimized Reaction Conditions

Systematic optimization studies have established optimal microwave parameters for various quinoxaline synthetic pathways. For the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, optimal conditions involve 300 watts power at 50°C for 30 seconds to 5 minutes, depending on substrate reactivity [6]. The use of catalytic amounts of iodine (5 mol%) in ethanol-water mixtures provides excellent yields ranging from 85-99% [6].

| Substrate Type | Power (Watts) | Temperature (°C) | Time (min) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|---|---|

| Diamine + Dicarbonyl | 300 | 50 | 0.5-5 | EtOH/H₂O | Iodine (5 mol%) | 85-99 |

| Benzofuroxan + Diamine | 400 | 80-140 | 10-30 | Toluene | None | 66 |

| Quinoxaline 1,4-dioxide | 250-350 | 60-80 | 15 | DMF | K₂CO₃ | 75-90 |

| Isatin + o-Phenylenediamine | 300 | 50-70 | 3-5 | Water | None | 69-80 |

The reaction between isatin derivatives and o-phenylenediamine in water under microwave irradiation represents an exemplary green chemistry approach, achieving yields of 69-80% within 3-5 minutes without requiring organic solvents or catalysts [7]. This methodology demonstrates the potential for environmentally benign quinoxaline synthesis with dramatically reduced reaction times compared to conventional heating methods.

Mechanistic Considerations

Microwave irradiation influences reaction mechanisms through several pathways beyond simple thermal effects. The rapid heating rates can alter the relative rates of competing reactions, often favoring desired pathways. Additionally, microwave fields may directly influence molecular interactions, particularly in polar transition states, leading to enhanced reaction selectivity [6].

For quinoxaline 1,4-dioxide synthesis, microwave irradiation enables the formation of desired products in 15 minutes compared to 48 hours required for conventional heating, while simultaneously improving yields from 12% to 26% [8]. This dramatic improvement suggests that microwave effects extend beyond simple heating acceleration to fundamental changes in reaction pathways.

Comparative Performance Analysis

Detailed comparisons between microwave-assisted and conventional heating methods consistently demonstrate superior performance for microwave approaches across multiple metrics. Reaction times are typically reduced by factors of 10-100, yields are maintained or improved, and side product formation is minimized [8] [7].

The synthesis of quinoxaline 1,4-di-N-oxide derivatives illustrates these advantages clearly: conventional methodology requires 48 hours at elevated temperatures with yields of 12%, while microwave-assisted synthesis achieves 26% yields in only 10 minutes [8]. The reduced formation of byproducts under microwave conditions contributes to improved product purity and simplified purification procedures.

Solvent Considerations and Green Chemistry Aspects

Microwave-assisted synthesis often enables the use of environmentally benign solvents or solvent-free conditions. Water has proven particularly effective as a reaction medium for many quinoxaline syntheses under microwave irradiation, offering advantages of safety, cost, and environmental compatibility [7]. The high dielectric constant and specific heat capacity of water make it ideal for microwave heating applications.

Solvent-free microwave conditions have been successfully applied to various quinoxaline syntheses, achieving excellent yields while eliminating solvent-related waste streams. These approaches align with green chemistry principles by reducing environmental impact while maintaining synthetic efficiency [9].

Continuous Flow Reactor Approaches for Scalable Production

Continuous flow reactor technology represents a paradigm shift in synthetic chemistry, offering unprecedented control over reaction parameters while enabling safe and efficient scale-up of chemical processes. For 2,3-dichloro-6,7-difluoroquinoxaline synthesis and related quinoxaline derivatives, flow chemistry provides unique advantages in terms of safety, selectivity, and process intensification [10] [11].

Flow Reactor Design and Configuration

Modern continuous flow reactors for quinoxaline synthesis typically employ perfluoroalkoxy tube reactors with internal diameters of 1-2 mm, providing excellent heat and mass transfer characteristics. The small channel dimensions enable precise temperature control and rapid mixing, while the continuous nature of the process allows for steady-state operation with consistent product quality [10].

Temperature control in flow systems is achieved through convection heating using specialized flow coils mounted on temperature-controlled units. Residence times ranging from 5-100 minutes can be precisely controlled by adjusting flow rates and reactor volumes, enabling optimization for specific reaction requirements [10].

| Reactor Type | Temperature (°C) | Residence Time (min) | Flow Rate (μL/min) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Continuous Flow Coil | 110 | 25-50 | 100-400 | 45-73 | Safety, No isolation |

| Telescoped Flow | 25-110 | 75-100 | 200 | 43-45 | Telescoped process |

| Microwave Flow | 50-80 | 5-15 | 500-1000 | 70-85 | Rapid synthesis |

| Photocatalytic Flow | 25 | 60-120 | 100-200 | N/A | Superior mass transport |

Telescoped Synthesis Strategies

One of the most significant advantages of flow chemistry lies in the ability to telescope multiple reaction steps without intermediate isolation. For quinoxaline synthesis, this approach enables the sequential formation of diazoketones followed by immediate condensation with diamines to form quinoxaline products [11]. This telescoped approach eliminates the need to isolate potentially hazardous diazoketone intermediates while maintaining overall reaction efficiency.

The telescoped flow process begins with the formation of diazoketones from acyl chlorides using trimethylsilyldiazomethane in a first reactor section. The product stream then combines with a diamine solution in a second reactor containing copper triflate catalyst at 110°C. Supported scavengers integrated into the flow path provide in-line purification, removing unreacted starting materials and byproducts [11].

Safety Enhancements

Flow chemistry provides inherent safety advantages for quinoxaline synthesis, particularly when dealing with hazardous intermediates or reagents. The small volumes present in flow reactors at any given time minimize the consequences of potential adverse events, while the continuous nature of the process enables rapid response to changing conditions [10].

For reactions involving potentially explosive diazoketones, flow synthesis eliminates the need for isolation and storage of these hazardous intermediates. The short residence times and continuous processing significantly reduce operator exposure to both toxic diamine reagents and unstable intermediates [11].

The integration of online monitoring systems, including flow-through spectroscopic analysis, enables real-time assessment of reaction progress and immediate detection of any deviations from normal operating conditions. Back-pressure regulators maintain consistent internal pressures, preventing bubble formation and ensuring stable flow patterns [10].

Process Intensification and Scale-Up

Flow reactors enable process intensification through several mechanisms: enhanced heat and mass transfer, precise control of reaction stoichiometry, and the ability to operate under conditions that would be unsafe in batch processes. The excellent mixing characteristics of flow systems ensure rapid equilibration of reactants, often enabling the use of reduced reagent excesses compared to batch processes [10].

Scale-up in flow chemistry is achieved through numbering-up strategies, where multiple parallel reactors operate simultaneously, or by increasing the size of individual flow channels. This approach maintains the favorable heat and mass transfer characteristics that provide the advantages of flow chemistry while achieving desired production rates [12].

Economic and Environmental Considerations

Continuous flow processes often demonstrate superior economic profiles compared to batch alternatives due to reduced solvent consumption, improved yields, and decreased waste generation. The precise control of reaction parameters in flow systems minimizes overreaction and side product formation, leading to improved atom economy [10].

The ability to operate flow reactors under more aggressive conditions (higher temperatures, pressures, or concentrations) than are practical in batch processes can lead to reduced reaction times and improved space-time yields. These improvements translate directly into reduced capital and operating costs for commercial production [11].

Post-Functionalization Strategies for Derivative Synthesis

The post-functionalization of 2,3-dichloro-6,7-difluoroquinoxaline provides access to a diverse array of substituted quinoxaline derivatives through selective modification of the chlorine substituents. These strategies enable the introduction of various functional groups while preserving the quinoxaline core structure, facilitating the development of compounds with tailored properties for specific applications [13] [14] [15].

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution represents the most versatile approach for post-functionalization of 2,3-dichloro-6,7-difluoroquinoxaline. The electron-deficient nature of the quinoxaline ring, enhanced by both the nitrogen atoms and fluorine substituents, activates the chlorine atoms toward nucleophilic displacement [13] [14].

The reaction of 2,3-dichloroquinoxaline derivatives with various nucleophiles proceeds under mild conditions, typically requiring only base catalysis at temperatures of 80-120°C. Aromatic thiols, phenols, and primary or secondary amines serve as effective nucleophiles, providing access to thioether, ether, and amine derivatives respectively [13].

The regioselectivity of these substitution reactions depends on the electronic effects of substituents present on the quinoxaline ring. The 2-position typically shows enhanced reactivity compared to the 3-position due to the proximity to the more electronegative nitrogen atom. This inherent selectivity can be exploited to achieve sequential substitution with different nucleophiles, enabling the synthesis of unsymmetrically substituted products [14].

| Reaction Type | Starting Material | Nucleophile/Partner | Conditions | Yield (%) | Products |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,3-Dichloroquinoxaline | Thiols, Amines, Alkoxides | Base, 80-120°C | 70-95 | Thioethers, Ethers, Amines |

| Cross-Coupling Reactions | Haloquinoxalines | Thiophenes, Aryls | Pd catalyst, MW | 73-92 | Coupled Products |

| Oxidative Coupling | Quinoxaline | Heteroaryls | PIFA-BF₃·Et₂O | 50-78 | Phenazines |

| Aromatic C-H Functionalization | Quinoxaline N-oxide | Carbanions | LiTMP, rt | 36-95 | Functionalized Quinoxalines |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions provide powerful tools for introducing aryl and heteroaryl substituents onto quinoxaline scaffolds. Suzuki, Stille, and Sonogashira coupling reactions have all been successfully applied to halogenated quinoxaline substrates, enabling the construction of extended π-systems and complex substitution patterns [16] [17].

The Sonogashira coupling of 2-chloro-3-methoxyquinoxaline with terminal alkynes proceeds efficiently under microwave irradiation, providing phenylethynyl derivatives in excellent yields. Subsequent iodocyclization using iodine monochloride enables the formation of fused ring systems such as thieno[2,3-b]quinoxalines [16].

Microwave-assisted coupling reactions demonstrate particular advantages for quinoxaline substrates, achieving high yields in short reaction times while minimizing catalyst loadings. The rapid heating provided by microwave irradiation facilitates catalyst activation and enhances reaction rates, enabling efficient transformations under mild conditions [17].

Oxidative Coupling and Cyclization Strategies

Oxidative coupling reactions provide access to more complex quinoxaline-based structures through the formation of new carbon-carbon bonds. The treatment of quinoxaline derivatives with heteroaromatic coupling partners under oxidative conditions leads to the formation of fused phenazine systems with extended conjugation [18].

The use of phenyliodine bis(trifluoroacetate) in combination with boron trifluoride etherate enables the oxidative coupling of quinoxalines with various heteroaromatic substrates. This methodology provides access to novel polycyclic systems that would be difficult to access through conventional synthetic approaches [18].

These oxidative transformations typically proceed through initial C-H activation followed by coupling with the heteroaromatic partner and subsequent oxidation to restore aromaticity. The mild conditions required for these transformations enable compatibility with a wide range of functional groups [18].

Metal-Free C-H Functionalization Approaches

Recent developments in metal-free C-H functionalization have provided new strategies for quinoxaline derivatization that avoid the use of expensive transition metal catalysts. Vicarious nucleophilic substitution using lithium 2,2,6,6-tetramethylpiperidide as base enables the direct introduction of functional groups at quinoxaline C-H positions [15].

These transformations proceed through deprotonation of quinoxaline followed by reaction with electrophilic reagents to introduce new substituents. The process is particularly effective for the introduction of cyanoalkyl, sulfonylalkyl, and ester substituents, providing access to quinoxaline derivatives bearing electron-withdrawing groups [15].

The development of quinoxaline N-oxide substrates has expanded the scope of these transformations by enhancing the acidity of adjacent C-H bonds. The increased electrophilicity of the N-oxide functionality facilitates nucleophilic attack and enables reactions that are not feasible with the parent quinoxaline [15].

Structure-Activity Relationships in Functionalization

The success of post-functionalization strategies depends critically on the electronic properties of the quinoxaline substrate and the nature of the introduced functional groups. Electron-withdrawing substituents enhance the reactivity toward nucleophilic substitution while potentially inhibiting certain coupling reactions that require electron-rich substrates [13].

The fluorine substituents present in 2,3-dichloro-6,7-difluoroquinoxaline provide additional activation for nucleophilic aromatic substitution while serving as valuable synthetic handles for further functionalization. The strong electron-withdrawing effect of fluorine enhances the electrophilicity of adjacent positions, facilitating selective substitution reactions [13].